1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
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Overview
Description
This compound is a benzfused heterocyclic derivative . It is an amide conjugate of 2-(benzo[d]thiazol-2-ylthio)acetic acid .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-(benzo[d]thiazol-2-ylthio)acetic acid with aromatic/aliphatic/cyclic secondary amines . The structures of the synthesized compounds are usually confirmed by 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2-ylthio group, an acetyl group, a piperidine-4-carboxamide group, and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group .Chemical Reactions Analysis
The compound is part of a series of benzfused heterocyclic derivatives that have been synthesized and screened for their antitubercular activity .Scientific Research Applications
Synthesis and Bioactivity
Antibacterial and Antifungal Studies Compounds with structural similarities to the mentioned chemical have been synthesized and evaluated for their bioactivity. For instance, derivatives of 1,3,4-oxadiazole and thiadiazole showed moderate to excellent antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents. These studies often involve the synthesis of novel compounds followed by the evaluation of their antimicrobial efficacy against various bacterial and fungal strains (Khalid et al., 2016; Vankadari et al., 2013).
Anticancer Activity Further, some derivatives have been explored for their anticancer properties. A series of substituted benzamides, for instance, demonstrated moderate to excellent anticancer activity against various cancer cell lines, hinting at the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Herbicidal Activities Additionally, derivatives incorporating the piperidyl carboxamide and thiocarboxamide structures have been synthesized and assessed for herbicidal activity, indicating the versatility of these compounds in agricultural applications (Hu et al., 2009).
Enzyme Inhibition The biochemical activities of similar compounds also extend to enzyme inhibition, with some derivatives being investigated for their inhibitory effects on enzymes such as butyrylcholinesterase. This suggests potential applications in treating diseases associated with enzyme dysfunction (Khalid et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-12-21-16(27-23-12)10-20-18(26)13-6-8-24(9-7-13)17(25)11-28-19-22-14-4-2-3-5-15(14)29-19/h2-5,13H,6-11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOAQGSWOXTTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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